molecular formula C8H8N2OS B104352 2-Amino-6-methoxybenzothiazole CAS No. 1747-60-0

2-Amino-6-methoxybenzothiazole

Cat. No. B104352
CAS RN: 1747-60-0
M. Wt: 180.23 g/mol
InChI Key: KZHGPDSVHSDCMX-UHFFFAOYSA-N
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Description

2-Amino-6-methoxybenzothiazole (2AMB) is a compound that has garnered attention due to its utility in various chemical syntheses and applications. It serves as a key intermediate in the synthesis of firefly luciferin and has been shown to possess outstanding anticorrosion properties, making it useful in protecting carbon steels from corrosion .

Synthesis Analysis

The synthesis of 2AMB can be achieved through different methods. One approach involves the Sandmeyer cyanation reaction, which allows for the efficient production of 2-cyano-6-methoxybenzothiazole, a precursor to firefly luciferin . Another method includes the metal-free synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates, which can be initiated by decarbonylative aminyl radical formation . Additionally, 2AMB can be synthesized via Pd(0) Suzuki cross-coupling reactions, leading to various derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structure of 2AMB has been investigated using various spectroscopic techniques. Vibrational studies using FTIR and FT-Raman, along with electronic structure analysis through UV-Visible and NMR spectroscopies, have provided insights into the structural and electronic characteristics of the molecule. Quantum chemical studies using DFT methods have further elucidated the influence of the methoxy amino groups on the compound's properties .

Chemical Reactions Analysis

2AMB participates in several chemical reactions, which are essential for producing a range of derivatives with potential applications. For instance, diazotization at elevated temperatures has been shown to be an effective method for producing basic dyes from 2AMB . The compound also undergoes reactions to form cyanoacetamides and subsequently transformed into pyrimido[2,1-b]-benzothiazole derivatives . Moreover, condensation reactions involving 2AMB can lead to the formation of pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3',4':4,5]pyrimido[2,1-b][1,3]benzothiazole derivatives with antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2AMB have been extensively studied. Its corrosion inhibitory properties on carbon steels have been demonstrated, with the formation of a self-assembled monolayer (SAM) film on the steel surface, which increases inhibition efficiency over time. The adsorption of 2AMB on steel surfaces follows the Langmuir adsorption isotherm and involves both physisorption and chemisorption processes . The electronic properties of 2AMB, such as the energies of the frontier molecular orbitals, have been determined, providing insights into its kinetic and thermodynamic stability, as well as its chemical hardness .

Scientific Research Applications

Intermediate in Synthesis

2-Amino-6-methoxybenzothiazole is a key intermediate in the synthesis of dyes and Firefly Luciferin. Its synthesis has been optimized through gradient temperature control, leading to an industrial-scale suitable process with an 87.8% yield and 99% purity (Xiao-jun, 2011).

Role in Chemiluminescence Systems

This compound is significant in chemiluminescence systems, particularly in the synthesis of Firefly Luciferin, a natural product found in Photinus pyralis. It's utilized in medicinal diagnostics, biochemistry, and forensic trace analysis (Würfel et al., 2012).

Antibacterial Properties

2-Amino-6-methoxybenzothiazole, when used to form Schiff bases and Zn(II) chelates, exhibits antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

Vibrational and Electronic Investigations

Extensive studies have been conducted on the vibrational and electronic structures of 2-amino-4-methoxybenzothiazole, providing valuable insights into its thermodynamical, vibrational, and electronic characteristics (Arjunan et al., 2013).

Anticorrosion Applications

This compound has shown outstanding anticorrosion properties on carbon steels, demonstrating increasing film resistances over time and effective inhibition efficiency (Njoku et al., 2020).

Hypervalent Interactions

2-Amino-6-methoxybenzothiazole derivatives display hypervalent interactions, contributing to the supramolecular arrangements in their crystal structures (Navarrete-Vázquez et al., 2012).

Synthesis of 2-Arylbenzothiazoles

A novel palladium-catalyzed synthesis method for 2-arylbenzothiazoles, including 2-(4-aminophenyl)-6-methoxybenzothiazole, has been developed for applications in Alzheimer's disease imaging (Majo et al., 2003).

Safety And Hazards

This compound may be harmful by ingestion, inhalation or skin absorption. It may cause irritation. When heated to decomposition it emits toxic fumes of carbon monoxide, carbon dioxide, sulfur oxides and nitrogen oxides . It is probably combustible .

Future Directions

The future directions of 2-Amino-6-methoxybenzothiazole research could involve further exploration of its biological activities, such as its interaction with DNA , and its potential applications in the synthesis of novel series of Schiff bases and 4-thiazolidinones .

properties

IUPAC Name

6-methoxy-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)
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InChI Key

KZHGPDSVHSDCMX-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N
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Molecular Formula

C8H8N2OS
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
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Record name 2-amino-6-methoxybenzothiazole
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Related CAS

63589-17-3 (sulfate[1:1])
Record name 2-Amino-6-methoxybenzothiazole
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DSSTOX Substance ID

DTXSID9024485
Record name 6-Methoxy-2-benzothiazolamine
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Molecular Weight

180.23 g/mol
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Physical Description

2-amino-6-methoxybenzothiazole is a fine off-white to light tan powder. (NTP, 1992), Off-white to light tan solid; [CAMEO] Powder; [Alfa Aesar MSDS]
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Record name 2-Amino-6-methoxybenzothiazole
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Boiling Point

464 °F at 760 mmHg (decomposes) (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Product Name

2-Amino-6-methoxybenzothiazole

CAS RN

1747-60-0
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
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Melting Point

329 to 333 °F (NTP, 1992)
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

The title compound 162 was obtained following the procedure described in J. Med. Chem., 1979, 22 (1), 28-32, starting from 2-amino-6-methoxybenzothiazole (93% yield). 1H NMR: (DMSO-d6) δ(ppm): 9.63 (bs, 1H), 7.91 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.0 Hz, 2H), 7.55-7.51 (m, 2H), 6.98 (d, J=8.8 Hz, 1H), 4.28 (q, J=6.8 Hz, 2H), 3.79 (s, 3H), 1.32 (t, J=7.2 Hz, 3H). m/z: 372.3 (MH+).
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Synthesis routes and methods II

Procedure details

182 parts of p-methoxyphenyl-thiourea are suspended in ethylene chloride, and dehydrated, as described in Example 1. 35.5 parts of chlorine gas are then passed in over 1 hour at 20° C., but without addition of bromine. After stirring for a further hour, 6 parts of bromine are added, the mixture is heated to 40° C., and a further 35.5 parts of chlorine gas are introduced at this temperature over one hour. The reaction product is isolated as described in Example 1. 168 parts of 6-methoxy-2-amino-benzothiazole of melting point 160°-163° C. are thus obtained, corresponding to 93% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
385
Citations
G Alpaslan, B Boyacioglu, N Demir, Y Tümer… - Journal of Molecular …, 2019 - Elsevier
… , experimental and theoretical studies, DNA interaction, biological activity and colorimetric anion sensing applications of the Schiff base derived from 2-amino-6-methoxybenzothiazole …
Number of citations: 26 www.sciencedirect.com
CG Stuckwisch - Journal of the American Chemical Society, 1949 - ACS Publications
… we have obtained 2-amino-6-methoxybenzothiazole from p… of 2-amino-6-methoxybenzothiazole was distilled from a 50-… 2-Amino-6-methoxybenzothiazole and acetonylacetone were …
Number of citations: 54 pubs.acs.org
DI Njoku, PC Okafor, H Lgaz, KJ Uwakwe… - Journal of Molecular …, 2021 - Elsevier
… The corrosion inhibitory properties of 2-amino-6-methoxybenzothiazole (2AMB) on Q235 and … , the present study explores the inhibiting potentials of 2-amino-6-methoxybenzothiazole …
Number of citations: 25 www.sciencedirect.com
A Penchev, D Simov, N Gadjev - Dyes and pigments, 1991 - Elsevier
… basic heterocyclic amine 2-amino-6-methoxybenzothiazole, … that the diazotization of 2-amino-6methoxybenzothiazole … for the diazotization of 2-amino-6methoxybenzothiazole (AMBT).…
Number of citations: 32 www.sciencedirect.com
EA Yildiz, Y Pepe, D Erdener, A Karatay… - Journal of Molecular …, 2024 - Elsevier
In this study, a new series of Schiff base benzothiazole derivatives were synthesized and their structures were characterized by elemental analysis, FTIR, UV–VIS and NMR …
Number of citations: 2 www.sciencedirect.com
NB Patel, FM Shaikh - Saudi Pharmaceutical Journal, 2010 - Elsevier
A novel series of Schiff bases 5a–j and 4-thiazolidinones 6a–j have been prepared from the building blocks 2-chloro pyridine-3-carboxylic acid [1] and 2-amino-6-methoxy-…
Number of citations: 69 www.sciencedirect.com
M Li, F Shen, Z Zhang, X Ren - Chromatographia, 2016 - Springer
… 2-Acrylamide-6-methoxybenzothiazole, synthesized via a simple one-step reaction with 2-amino-6-methoxybenzothiazole and acryloyl chloride, was used as both fluorescent reporter …
Number of citations: 15 link.springer.com
BG Barare - 2016 - search.proquest.com
… Our literature survey revealed that 2amino-6-methoxybenzothiazole and 2-hydroxy … bases (4-7) derived from 2-amino-6-methoxybenzothiazole and 2-hydroxy aldehyde derivatives by …
Number of citations: 2 search.proquest.com
G Shahmoradi, S Amani - Heterocyclic Communications, 2018 - degruyter.com
… 2-Amino-6-methoxybenzothiazole was synthesized according to the method described by … A solution of 2-amino-6-methoxybenzothiazole (1.81 g, 0.01 mol) in water (3 mL) was stirred at …
Number of citations: 3 www.degruyter.com
N Suzuki, T Nomoto, Y Toya, N Kanamori… - Bioscience …, 1993 - Taylor & Francis
… improved and efficient synthesis of 2-cyano-6-methoxybenzothiazole (2), a key intermediate for firefly luciferin synthesis, from commercially available 2-amino-6-methoxybenzothiazole (…
Number of citations: 16 www.tandfonline.com

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